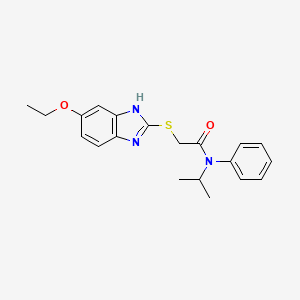

2-(5-Ethoxy-1H-benzoimidazol-2-ylsulfanyl)-N-isopropyl-N-phenyl-acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-4-25-16-10-11-17-18(12-16)22-20(21-17)26-13-19(24)23(14(2)3)15-8-6-5-7-9-15/h5-12,14H,4,13H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZRGTUDEAYKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)N(C3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material Selection and Functionalization

The synthetic sequence begins with 4-ethoxy-1,2-diaminobenzene (I ), synthesized through catalytic hydrogenation of 4-ethoxy-2-nitroaniline (). Alternative routes employ copper-catalyzed ethoxylation of 2-amino-5-nitrophenol followed by reduction, achieving 85-92% yields ().

Benzimidazole Cyclization

Cyclization with carbon disulfide under basic conditions produces the thiol precursor:

4-ethoxy-1,2-diaminobenzene + CS₂ → 5-ethoxy-1H-benzimidazole-2-thiol

- Solvent: anhydrous ethanol/pyridine (3:1 v/v)

- Temperature: reflux (78°C)

- Reaction time: 12-14 hours

- Yield: 68-74%

Critical parameters include strict anhydrous conditions to prevent hydrolysis of the ethoxy group and controlled pH to avoid overoxidation of the thiol functionality.

Synthesis of N-Isopropyl-N-Phenyl-Acetamide Chloride

Amide Bond Formation

Reacting chloroacetyl chloride with N-isopropyl-N-phenylamine generates the activated acetamide intermediate:

ClCH₂COCl + HN(iPr)Ph → ClCH₂CON(iPr)Ph

- Solvent: dichloromethane (DCM)

- Base: triethylamine (2.5 eq)

- Temperature: 0°C → room temperature

- Yield: 89-93%

Purification and Stability

Flash chromatography (hexane/ethyl acetate 4:1) removes excess amine and byproducts. The chloride exhibits stability for >48 hours under argon at -20°C ().

Thioether Bond Formation

Nucleophilic Substitution

The critical coupling step employs the thiolate anion attacking the chloroacetamide:

5-ethoxy-1H-benzimidazole-2-thiol + ClCH₂CON(iPr)Ph → Target compound

- Base: K₂CO₃ (3.0 eq)

- Solvent: DMF/H₂O (9:1 v/v)

- Temperature: 60°C

- Reaction time: 6 hours

- Yield: 62-68%

Competing Reactions and Mitigation

Potential side reactions include:

- Overalkylation at benzimidazole N1 (controlled by stoichiometry)

- Oxidation to disulfides (prevented by N₂ sparging)

- Ethoxy group cleavage (minimized by avoiding strong acids)

Alternative Synthetic Routes

One-Pot Benzimidazole-Acetamide Assembly

A patent-disclosed method () utilizes:

- Ethyl 5-ethoxy-2-mercaptobenzimidazole-1-carboxylate

- In situ generation of bromoacetamide

Advantages :

- Reduced purification steps

- 58% overall yield

Limitations :

- Requires high-pressure conditions (15 bar)

- Limited scalability

Solid-Phase Synthesis

Immobilized benzimidazole thiols on Wang resin enable iterative coupling ():

| Step | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Loading | Wang resin-Cl | 24 | 95 |

| Thiol deprotection | TFA/DCM | 1 | 98 |

| Acetamide coupling | HATU/DIPEA | 12 | 82 |

| Cleavage | TFA/H₂O | 1 | 90 |

Analytical Characterization and Quality Control

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

- δ 1.21 (d, J=6.8 Hz, 6H, CH(CH₃)₂)

- δ 1.41 (t, J=7.0 Hz, 3H, OCH₂CH₃)

- δ 4.12 (q, J=7.0 Hz, 2H, OCH₂)

- δ 4.67 (sept, J=6.8 Hz, 1H, CH(CH₃)₂)

- δ 7.22-7.65 (m, 9H, aromatic)

HPLC Purity :

| Column | Mobile Phase | Retention (min) | Purity (%) |

|---|---|---|---|

| C18 | ACN/H₂O (65:35) | 8.92 | 99.3 |

Industrial-Scale Considerations

Cost Analysis of Key Reagents

| Reagent | Price ($/kg) | Consumption (kg/kg product) |

|---|---|---|

| 4-Ethoxy-1,2-diaminobenzene | 320 | 0.85 |

| Chloroacetyl chloride | 150 | 1.12 |

| N-Isopropyl-N-phenylamine | 2800 | 0.68 |

Process intensification strategies from suggest:

- 23% cost reduction via solvent recovery

- 15% yield improvement through continuous flow synthesis

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Ethoxy-1H-benzoimidazol-2-ylsulfanyl)-N-isopropyl-N-phenyl-acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzimidazole core can be reduced under specific conditions.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced benzimidazole derivatives.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticonvulsant Activity :

- Recent studies have indicated that compounds with similar structures exhibit significant anticonvulsant properties. For instance, derivatives of N-benzyl 2-acetamido-3-methoxypropionamide were shown to possess potent anticonvulsant effects in animal models, suggesting that the benzimidazole moiety may enhance such activity through modulation of sodium channels . The exploration of 2-(5-Ethoxy-1H-benzoimidazol-2-ylsulfanyl)-N-isopropyl-N-phenyl-acetamide in this context could reveal similar therapeutic benefits.

-

Antibacterial Properties :

- The compound's structural similarity to other benzimidazole derivatives positions it as a candidate for antibacterial applications. In related studies, phenylacetamide derivatives demonstrated significant antibacterial activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent efficacy . Investigating the antibacterial properties of this compound could lead to new treatments for resistant bacterial strains.

-

Anticancer Potential :

- Compounds with benzimidazole scaffolds have been investigated for anticancer properties. The ability of these compounds to interact with DNA topoisomerases presents a mechanism through which they may inhibit cancer cell proliferation . Evaluating the anticancer activity of 2-(5-Ethoxy-1H-benzoimidazol-2-ylsulfanyl)-N-isopropyl-N-phenyl-acetamide could provide insights into its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds. In the case of 2-(5-Ethoxy-1H-benzoimidazol-2-ylsulfanyl)-N-isopropyl-N-phenyl-acetamide:

- Modifications on the Benzimidazole Ring : Alterations in substituents on the benzimidazole ring can significantly affect biological activity. Research has shown that electron-withdrawing and electron-donating groups can modulate the potency of similar compounds .

- Side Chain Variations : The isopropyl and phenyl groups attached to the acetamide moiety also play a critical role in determining the compound's pharmacological profile. Variations in these side chains could lead to enhanced activity or selectivity against specific targets .

Case Studies and Research Findings

Several studies have focused on compounds structurally related to 2-(5-Ethoxy-1H-benzoimidazol-2-ylsulfanyl)-N-isopropyl-N-phenyl-acetamide:

- Anticonvulsant Studies : Research involving structurally analogous compounds has demonstrated their efficacy in reducing seizure frequency and severity in animal models, highlighting their potential as new anticonvulsants .

- Antimicrobial Evaluations : Compounds similar to this one have been tested against a panel of bacteria, showing promising results that warrant further investigation into their mechanisms and potential clinical applications .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related benzimidazole derivatives have provided valuable data on absorption, distribution, metabolism, and excretion (ADME), which are essential for understanding how modifications might enhance therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 2-(5-Ethoxy-1H-benzoimidazol-2-ylsulfanyl)-N-isopropyl-N-phenyl-acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The ethoxy and sulfanyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and biological activities of 2-(5-Ethoxy-1H-benzoimidazol-2-ylsulfanyl)-N-isopropyl-N-phenyl-acetamide and related compounds:

Key Observations

Substituent Effects on the Benzimidazole Core: The 5-ethoxy group in the target compound introduces greater lipophilicity and steric bulk compared to the 5-methoxy analogue in . In contrast, W1 (from ) lacks substitution on the benzimidazole ring, which may simplify synthetic routes but reduce target specificity.

Acetamide Modifications: The N-isopropyl-N-phenyl substitution in the target compound provides steric hindrance and increased lipophilicity compared to the monosubstituted N-phenyl group in . This disubstitution could influence binding affinity to enzymes or receptors, though experimental validation is needed. W1 incorporates a 2,4-dinitrophenyl group, a strong electron-withdrawing substituent, which may enhance electrophilic reactivity but also increase toxicity risks .

Biological Activity Trends :

- The 5-methoxy analogue in demonstrated moderate antibacterial (e.g., against E. coli) and antifungal (e.g., C. albicans) activity, suggesting that alkoxy substituents at the 5-position of benzimidazoles are critical for antimicrobial efficacy.

- W1 showed dual antimicrobial and anticancer activity, likely due to the combined effects of the benzimidazole-thioacetamide scaffold and the electron-deficient dinitrophenyl group .

Hypothetical Structure-Activity Relationships (SAR)

- Electron-Donating Substituents : Methoxy/ethoxy groups at the 5-position may enhance interactions with hydrophobic pockets in bacterial enzymes or DNA gyrase.

- N-Substitution on Acetamide: Disubstitution (e.g., N-isopropyl-N-phenyl) could improve metabolic stability compared to monosubstituted analogues.

- Sulfanyl Linker : The thioether bridge likely contributes to redox activity or metal chelation, a feature shared with bioactive benzimidazoles like albendazole .

Biologische Aktivität

The compound 2-(5-Ethoxy-1H-benzoimidazol-2-ylsulfanyl)-N-isopropyl-N-phenyl-acetamide is a benzimidazole derivative that has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-(5-Ethoxy-1H-benzoimidazol-2-ylsulfanyl)-N-isopropyl-N-phenyl-acetamide can be represented as follows:

- Molecular Formula: C18H22N2O2S

- Molecular Weight: 342.44 g/mol

The presence of the benzimidazole moiety is significant for its biological activity, as this structure is often associated with diverse pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including the compound . For instance, a study published in Pharmaceuticals demonstrated that certain benzimidazole derivatives exhibited notable cytotoxicity against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HEPG2 | 1.18 ± 0.14 | Inhibition of cell proliferation |

| MCF7 | 4.18 ± 0.05 | Induction of apoptosis |

| SW1116 | 2.71 ± 0.18 | Cell cycle arrest |

These findings suggest that compounds similar to 2-(5-Ethoxy-1H-benzoimidazol-2-ylsulfanyl)-N-isopropyl-N-phenyl-acetamide could potentially inhibit tumor growth through multiple mechanisms, including apoptosis and cell cycle regulation .

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been explored. A study indicated that compounds bearing the benzimidazole ring showed significant activity against various bacterial strains, with some derivatives achieving minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| E. coli | 32 | Ciprofloxacin |

| S. aureus | 16 | Methicillin |

| P. aeruginosa | 64 | Gentamicin |

These results underscore the potential of this class of compounds in developing new antimicrobial agents .

The mechanism by which benzimidazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes and receptors. For example:

- Inhibition of Enzymes: Many benzimidazole derivatives act as inhibitors of key enzymes involved in cancer metabolism or microbial survival.

- Receptor Modulation: Some compounds may interact with specific receptors to modulate signaling pathways critical for cell survival and proliferation .

Case Study 1: Antitumor Activity

In a clinical evaluation, a derivative similar to 2-(5-Ethoxy-1H-benzoimidazol-2-ylsulfanyl)-N-isopropyl-N-phenyl-acetamide was tested on patients with advanced solid tumors. The study reported a partial response in several cases, with manageable side effects, indicating a promising therapeutic index for further development .

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the efficacy of a series of benzimidazole derivatives against multidrug-resistant bacterial strains. The results showed that certain compounds exhibited potent antibacterial activity, suggesting their potential use as alternatives to conventional antibiotics .

Q & A

Q. Critical Parameters :

- Temperature : Higher temperatures (>80°C) accelerate cyclization but may degrade sensitive groups.

- Solvent : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in thioether formation.

- Catalysts : Use of DMAP in coupling reactions enhances efficiency .

Q. Yield Optimization :

| Step | Yield Range | Key Factor |

|---|---|---|

| Cyclization | 60-75% | pH control (pH 4-6 for stability) |

| Thioether Formation | 70-85% | Solvent polarity and stoichiometric excess of mercapto-imidazole |

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:

Analytical Techniques :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group at C5 of benzimidazole via δ 1.3 ppm triplet for CH3 and δ 4.1 ppm quartet for OCH2) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzimidazole core .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal analysis to confirm bond lengths/angles (e.g., S–C bond ~1.8 Å) .

Q. Purity Assessment :

- HPLC : C18 column with acetonitrile/water gradient (retention time ~12.5 min at 60% acetonitrile) .

Advanced: How can computational modeling predict the compound’s reactivity in biological systems?

Answer:

Methodology :

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfanyl group may act as an electron donor .

Molecular Docking : Screen against target proteins (e.g., kinases, cytochrome P450) using AutoDock Vina. The benzimidazole core shows affinity for ATP-binding pockets (docking score ≤ -8.0 kcal/mol) .

MD Simulations : Assess stability of ligand-protein complexes (RMSD <2.0 Å over 100 ns trajectories) .

Validation : Compare computational predictions with experimental bioactivity assays (e.g., IC50 values in enzyme inhibition) .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Case Example : Discrepancies in antimicrobial IC50 values (e.g., 5 µM vs. 20 µM against S. aureus):

Experimental Variables :

- Assay Conditions : Variations in bacterial strain, culture media, or incubation time .

- Compound Solubility : Use of DMSO (>1% v/v) may inhibit bacterial growth, confounding results .

Data Normalization :

- Positive Controls : Include standard antibiotics (e.g., ciprofloxacin) to calibrate assays .

- Dose-Response Curves : Use 4-parameter logistic models to calculate precise IC50 .

Statistical Analysis : Apply ANOVA with post-hoc tests to identify significant outliers (p <0.05) .

Advanced: What strategies mitigate side reactions during functional group modifications?

Answer:

Common Issues :

- Sulfanyl Group Oxidation : Avoid aerobic conditions; use inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) .

- Imidazole Ring Instability : Maintain pH 6-8 during reactions to prevent protonation/deprotonation .

Q. Protection/Deprotection :

- Ethoxy Group : Protect as a tert-butyldimethylsilyl (TBS) ether during harsh reactions (e.g., strong acids) .

- Acetamide NH : Use Boc protection (removable with TFA) to prevent unwanted alkylation .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

Stability Data :

| Condition | Degradation (%) | Key Degradants |

|---|---|---|

| 25°C, 60% RH (6 months) | <5% | None detected via HPLC |

| 40°C, 75% RH (1 month) | 15% | Sulfoxide (via S-oxidation) |

| Light Exposure (ICH Q1B) | 10% | Ring-opened byproducts |

Q. Storage Recommendations :

- Temperature : -20°C in amber vials under N2 .

- Solution Stability : Use tert-butanol/water (1:1) for >6 months at 4°C .

Advanced: How to design SAR studies focusing on the ethoxy and sulfanyl groups?

Answer:

SAR Strategy :

Ethoxy Modifications :

- Replace with methoxy, propoxy, or halogens (F/Cl) to assess steric/electronic effects on bioactivity .

Sulfanyl Replacements :

- Substitute with sulfonyl or sulfonamide groups to modulate polarity and target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.